4-Cyclopropoxy-2-iodo-6-methylpyridine
Description
4-Cyclopropoxy-2-iodo-6-methylpyridine is a halogenated pyridine derivative featuring a cyclopropoxy substituent at the 4-position, an iodine atom at the 2-position, and a methyl group at the 6-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural attributes. Its synthesis typically involves nucleophilic substitution or metal-catalyzed coupling reactions, though specific protocols remain proprietary in industrial settings.
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-6-methylpyridine |
InChI |
InChI=1S/C9H10INO/c1-6-4-8(5-9(10)11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
NZVDFOTVNOTGNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-6-methylpyridine typically involves the iodination of a suitable pyridine precursor. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a brominated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yields.
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-2-iodo-6-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl compounds, while nucleophilic substitution with amines produces corresponding aminopyridines.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: Used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: Employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-6-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-cyclopropoxy-2-iodo-6-methylpyridine, a comparative analysis with structurally analogous pyridine derivatives is provided below. Key differences in substituents, electronic effects, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The cyclopropoxy group in 4-cyclopropoxy-2-iodo-6-methylpyridine introduces greater steric hindrance compared to the methoxy group in 4-iodo-2-methoxy-6-methylpyridine. This bulk may reduce solubility in polar solvents but enhance lipid membrane permeability, a critical factor in drug design. The iodine atom at the 2-position (vs. 4-position in ) alters the electronic distribution of the pyridine ring.
Reactivity :
- 4-Iodo-2-methoxy-6-methylpyridine is reported as a pharmaceutical intermediate, likely due to the methoxy group’s stability and the iodine’s utility in coupling reactions. In contrast, the cyclopropoxy variant’s strained ether moiety may confer unique reactivity in ring-opening or cycloaddition reactions.
Structural Analogues :
- The pyrimidine derivative 2-chloro-6-methylpyrimidine-4-carboxylic acid shares methyl and halogen substituents but differs in ring structure (pyrimidine vs. pyridine). Pyrimidines generally exhibit higher polarity and hydrogen-bonding capacity, making them more suited for agrochemical applications .
Research Implications and Gaps
- Synthetic Utility : The iodine atom and cyclopropoxy group make it a candidate for targeted modifications in medicinal chemistry.
- Data Limitations : Experimental data on solubility, stability, and biological activity are absent in the reviewed sources. Further studies are needed to quantify these parameters.
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